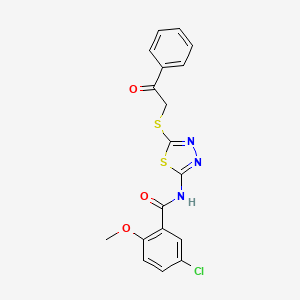5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 391875-04-0
Cat. No.: VC6941693
Molecular Formula: C18H14ClN3O3S2
Molecular Weight: 419.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 391875-04-0 |
|---|---|
| Molecular Formula | C18H14ClN3O3S2 |
| Molecular Weight | 419.9 |
| IUPAC Name | 5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24) |
| Standard InChI Key | FVPUVEGLYOTZFO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Functional Significance
5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (molecular formula: C₁₉H₁₅ClN₄O₃S₂) features a benzamide core substituted at the 5-position with chlorine and the 2-position with methoxy. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which itself bears a thioether group connected to a 2-oxo-2-phenylethyl moiety. Key structural elements include:
-
Benzamide scaffold: Known for metabolic stability and bioavailability in drug design .
-
1,3,4-Thiadiazole: A heterocycle associated with antimicrobial, anticancer, and antiparasitic activities .
-
Thioether linkage: Enhances lipophilicity and membrane permeability .
Physicochemical Properties
Predicted properties based on structural analogs include:
-
LogP: ~3.2 (moderate lipophilicity due to thioether and aromatic groups).
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.
-
Melting point: Estimated 180–190°C (similar to N-phenethyl-5-chloro-2-methoxybenzamide ).
Pharmacological Profile
While direct bioactivity data for this compound is unavailable, inferences are drawn from related structures:
Antifungal Activity
Pyridazine and thiadiazole derivatives exhibit IC₅₀ values of 1.11–3.16 μM against Leishmania major . The thioether group may enhance membrane targeting, as seen in antifungal agents .
Table 2: Comparative Bioactivity of Thiadiazole Derivatives
Structure-Activity Relationship (SAR) Insights
-
Chloro and methoxy groups: Electron-withdrawing effects stabilize the benzamide against hydrolysis .
-
Thiadiazole ring: Essential for hydrogen bonding with microbial enzymes .
-
2-Oxo-2-phenylethyl thioether: Bulky substituents improve target selectivity .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume